molecular formula C23H20N4O3S B10905312 2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B10905312
M. Wt: 432.5 g/mol
InChI Key: NRQOLVVBOCHAJB-UHFFFAOYSA-N
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Description

2-{[5-(2-HYDROXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound featuring a triazole ring, a phenyl group, and a methoxyphenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. The presence of the triazole ring is notable for its role in various biological activities, making this compound a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-HYDROXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Phenyl and Hydroxyphenyl Groups: The phenyl and hydroxyphenyl groups are introduced via nucleophilic substitution reactions, often using phenyl halides and hydroxyphenyl derivatives.

    Formation of the Sulfanyl Linkage: The sulfanyl group is incorporated through a thiolation reaction, where a thiol group is introduced to the triazole ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced triazole derivatives and phenyl groups.

    Substitution Products: Various substituted triazole and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its antimicrobial properties. The triazole ring is known for its ability to inhibit the growth of bacteria and fungi, making this compound a potential candidate for new antimicrobial agents.

Medicine

In medicine, the compound’s anticancer properties are of particular interest. Studies have shown that triazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(2-HYDROXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microbes or cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Phenyl-Substituted Triazoles: Compounds with phenyl groups attached to the triazole ring, known for their antimicrobial and anticancer properties.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, often studied for their pharmacological potential.

Uniqueness

What sets 2-{[5-(2-HYDROXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both hydroxyphenyl and methoxyphenyl groups, along with the triazole ring, provides a distinctive profile that can be exploited for various applications in medicinal chemistry and beyond.

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H20N4O3S/c1-30-18-13-11-16(12-14-18)24-21(29)15-31-23-26-25-22(19-9-5-6-10-20(19)28)27(23)17-7-3-2-4-8-17/h2-14,28H,15H2,1H3,(H,24,29)

InChI Key

NRQOLVVBOCHAJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O

Origin of Product

United States

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